Einecs 221-387-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3084-21-7 |

|---|---|

Molecular Formula |

C16H16Cl2N4O3 |

Molecular Weight |

383.2 g/mol |

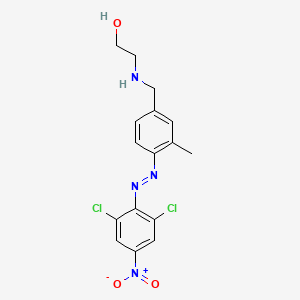

IUPAC Name |

2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol |

InChI |

InChI=1S/C16H16Cl2N4O3/c1-10-6-11(9-19-4-5-23)2-3-15(10)20-21-16-13(17)7-12(22(24)25)8-14(16)18/h2-3,6-8,19,23H,4-5,9H2,1H3 |

InChI Key |

YRORXCTZJDBRQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CNCCO)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Photochromic Properties of 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran

EINECS 221-387-4 (presumed) CAS Number: 1498-88-0 Synonyms: 6-NitroBIPS, NitroBIPS, 1',3',3'-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]

This technical guide provides a comprehensive overview of the photochromic properties of 1,3,3-trimethylindolino-6'-nitrobenzopyrylospiran, a widely studied spiropyran derivative. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying processes.

Introduction to Photochromism in 6-NitroBIPS

1,3,3-trimethylindolino-6'-nitrobenzopyrylospiran (6-NitroBIPS) is a quintessential example of a photochromic molecule, exhibiting a reversible transformation between two isomers with distinct absorption spectra upon exposure to light.[1] The thermodynamically stable form is the colorless, closed spiropyran (SP) form.[2] Upon irradiation with ultraviolet (UV) light, the C-O spiro bond cleaves, leading to the formation of the colored, open merocyanine (MC) form.[3][4] The reverse reaction, from the colored MC form back to the colorless SP form, can be induced by exposure to visible light or by a thermal process in the dark.[5] The MC form is a zwitterionic, planar molecule with an extended π-conjugated system, which is responsible for its strong absorption in the visible region of the spectrum.[4][6]

Quantitative Photochromic Data

The photochromic behavior of 6-NitroBIPS is highly dependent on the surrounding environment, particularly the polarity of the solvent.[7][8] The following tables summarize key quantitative data gathered from various studies.

Table 1: Absorption Maxima (λmax) of 6-NitroBIPS Isomers in Various Solvents

| Solvent | Spiropyran (SP) Form λmax (nm) | Merocyanine (MC) Form λmax (nm) |

| Ethanol | 242, 295 | 525 |

| Toluene | Not specified | 575-600 |

| Acetonitrile | Not specified | Not specified |

| DMSO | Not specified | Not specified |

| 2-Me-THF | Not specified | 585 |

| Cyclopentyl methyl ether (CPME) | Not specified | 575 |

| Water/Ethanol/SDS | Not specified | 525 |

Note: The absorption spectrum of the SP form is primarily in the UV region, while the MC form exhibits a strong absorption band in the visible region, leading to its characteristic color.[1] A general hypsochromic (blue) shift in the λmax of the MC form is observed with increasing solvent polarity.[2][9]

Table 2: Quantum Yield of Photocoloration (Φcol)

The quantum yield of photocoloration (SP → MC) is a measure of the efficiency of the photochromic reaction upon UV irradiation.

| Solvent Polarity | Quantum Yield (Φcol) | Excitation Wavelength (nm) |

| Low (e.g., Methylcyclohexane) | 0.3 - 0.8 | 308 |

| High | < 0.2 | 308 |

The quantum yield is notably higher in nonpolar solvents and decreases with increasing solvent polarity.[7][10]

Table 3: Kinetics of Thermal Fading (MC → SP) in Various Solvents at 25°C

The thermal reversion from the MC to the SP form typically follows first-order kinetics.[9]

| Solvent | Relaxation Time (τ) / Half-life (t1/2) | Activation Energy (Ea) (kJ mol-1) |

| Methylcyclohexane | 2 s (τ) | 75 - 105 (increases with polarity) |

| Ethanol | 104 s (τ) | 75 - 105 (increases with polarity) |

| 2-Me-THF | 19.7 s (t1/2) | Not specified |

| Cyclopentyl methyl ether (CPME) | 12.6 s (t1/2) | Not specified |

| Water/Ethanol/SDS | 146 min (t1/2) | Not specified |

| Toluene | Not specified | 30 - 40 (for cis-trans isomerization) |

The rate of thermal fading is significantly influenced by solvent polarity, with polar solvents generally stabilizing the zwitterionic MC form and thus slowing down the back reaction.[7][10]

Experimental Protocols

General Procedure for UV-Vis Spectroscopic Analysis of Photochromism

This protocol outlines the standard method for characterizing the photochromic properties of 6-NitroBIPS in solution.

-

Sample Preparation: Prepare a dilute solution of 6-NitroBIPS in the solvent of interest (e.g., 10 µM in dichloromethane).[3] All manipulations should be carried out in the dark or under safelight conditions to prevent premature photoisomerization.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in a quartz cuvette using a spectrophotometer. This spectrum corresponds to the initial, colorless spiropyran (SP) form.

-

Photocoloration: Irradiate the sample with a UV light source (e.g., a high-pressure mercury lamp with a filter for 365 nm) for a specific duration.[3][11] Monitor the changes in the absorption spectrum at regular intervals until a photostationary state is reached (i.e., no further change in the absorption spectrum is observed). The appearance and growth of a band in the visible region (around 550-600 nm) indicates the formation of the merocyanine (MC) form.

-

Thermal Fading (Decoloration): After reaching the photostationary state, turn off the UV lamp and monitor the decay of the visible absorption band over time in the dark. Record the spectra at regular intervals to determine the kinetics of the thermal back reaction.

-

Photobleaching (Optional): To investigate the reverse photochemical reaction, irradiate the colored solution with visible light (e.g., > 500 nm) and monitor the disappearance of the visible absorption band.

-

Data Analysis:

-

Determine the λmax for both the SP and MC forms from the recorded spectra.

-

For kinetic analysis of the thermal fading, plot the natural logarithm of the absorbance at the λmax of the MC form against time. A linear plot indicates first-order kinetics, and the rate constant can be determined from the slope.[5]

-

The half-life (t1/2) can be calculated as ln(2)/k, where k is the first-order rate constant.

-

Determination of Photoisomerization Quantum Yield

The photoisomerization quantum yield (Φ) is a critical parameter for evaluating the efficiency of a photoswitch. Its determination requires a more specialized setup and data analysis.

-

Actinometry: Use a chemical actinometer with a known quantum yield (e.g., ferrioxalate) to accurately measure the photon flux of the light source at the excitation wavelength.

-

Irradiation of the Sample: Irradiate the 6-NitroBIPS solution under the same conditions as the actinometer.

-

Spectroscopic Monitoring: Monitor the change in absorbance of the 6-NitroBIPS solution at the λmax of the MC form as a function of irradiation time.

-

Calculation: The quantum yield is calculated by relating the number of molecules that have isomerized (determined from the change in absorbance and the molar extinction coefficient) to the number of photons absorbed by the sample.[12][13] It is crucial to account for the absorption of light by both the SP and MC forms at the excitation wavelength, especially as the reaction progresses.[14]

Visualizations

Photochromic Reaction Mechanism of 6-NitroBIPS

Caption: Reversible photoisomerization of 6-NitroBIPS between its colorless spiropyran (SP) and colored merocyanine (MC) forms.

Experimental Workflow for Photochromic Characterization

Caption: A typical experimental workflow for the characterization of the photochromic properties of 6-NitroBIPS.

Factors Influencing Photochromic Properties

Caption: Key factors that influence the photochromic behavior of spiropyran derivatives like 6-NitroBIPS.

References

- 1. Cas 1498-88-0,1,3,3-TRIMETHYLINDOLINO-6'-NITROBENZOPYRYLOSPIRAN | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,3-TRIMETHYLINDOLINO-6'-NITROBENZOPYRYLOSPIRAN | 1498-88-0 [chemicalbook.com]

- 6. Spiropyran/Merocyanine Amphiphile in Various Solvents: A Joint Experimental–Theoretical Approach to Photophysical Properties and Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photochromism of nitrospiropyrans: Effects of structure, solvent and temperature - Lookchem [lookchem.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of 2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed theoretical framework for the synthesis and characterization of the title compound. As of the latest literature search, specific experimental data for 2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol is not publicly available. The methodologies and expected data presented herein are based on established chemical principles and data from structurally analogous compounds.

Introduction

This technical guide outlines a proposed synthetic route and the expected analytical characterization of the novel azo dye, 2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol. Azo compounds are a significant class of molecules with wide applications, including as dyes, pigments, and potential therapeutic agents. The title compound features a dichlorinated nitrophenyl azo linkage to a substituted methylphenyl moiety, which is further functionalized with a methylaminoethanol group. This combination of structural motifs suggests potential for interesting photophysical properties and biological activities. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related molecules.

Proposed Synthesis

The synthesis of the target compound can be envisioned through a multi-step process involving a diazotization-coupling reaction to form the core azo structure, followed by functionalization to introduce the methylaminoethanol side chain.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for 2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol.

Experimental Protocols

Step 1: Diazotization of 2,6-dichloro-4-nitroaniline

-

Dissolve 2,6-dichloro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Azo Coupling with 2-methyl-N-methylaniline

-

In a separate vessel, dissolve 2-methyl-N-methylaniline in an appropriate solvent such as ethanol or a mixture of ethanol and water, and cool to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the solution of 2-methyl-N-methylaniline with vigorous stirring.

-

Maintain the pH of the reaction mixture between 4-5 by the addition of a suitable base, such as sodium acetate, to facilitate the coupling reaction.

-

Allow the reaction to proceed at 0-5 °C for 2-3 hours.

-

The resulting colored precipitate, the azo intermediate (4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methyl-N-methylaniline), is collected by filtration, washed with cold water, and dried.

Step 3: N-Alkylation to Yield the Final Product

-

Suspend the dried azo intermediate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate or sodium hydride, to deprotonate the secondary amine.

-

To this mixture, add 2-bromoethanol dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the final product, 2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol.

Characterization

The structure of the synthesized compound would be confirmed using a combination of spectroscopic methods and elemental analysis.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₆H₁₆Cl₂N₄O₃ | [1] |

| Molecular Weight | 383.23 g/mol | [1] |

| XLogP3-AA | 3.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 6 | [1] |

Predicted Spectroscopic Data

The following table summarizes the expected characteristic peaks in the ¹H NMR, ¹³C NMR, IR, and Mass spectra based on the analysis of the compound's structural fragments and data from similar molecules.

| Technique | Expected Data |

| ¹H NMR | * Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm. The protons on the dichloronitrophenyl ring are expected to appear as singlets or narrow doublets, while the protons on the methylphenyl ring will show more complex splitting patterns (doublets, triplets).* Methylene Protons (-CH₂-N and -CH₂-OH): Triplets in the range of δ 3.5-4.0 ppm.* Methyl Protons (-N-CH₃ and Ar-CH₃): Singlets in the range of δ 2.0-3.0 ppm.* Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent. |

| ¹³C NMR | * Aromatic Carbons: Signals in the range of δ 110-160 ppm.* Azo-linked Carbons (C-N=N): Signals in the deshielded region of the aromatic spectrum.* Methylene Carbons (-CH₂-): Signals in the range of δ 50-65 ppm.* Methyl Carbons (-CH₃): Signals in the range of δ 15-40 ppm. |

| IR (KBr, cm⁻¹) | * O-H Stretch: Broad peak around 3400 cm⁻¹.* C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.* N=N Stretch (azo): Weak to medium intensity peak around 1400-1450 cm⁻¹.* NO₂ Stretch (asymmetric and symmetric): Strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹.* C-N Stretch: Peaks in the range of 1250-1350 cm⁻¹.* C-Cl Stretch: Strong peaks in the range of 600-800 cm⁻¹. |

| Mass Spectrometry (MS) | * Molecular Ion Peak [M]⁺: Expected at m/z ≈ 382 (for ³⁵Cl isotopes) with a characteristic isotopic pattern for two chlorine atoms. |

Biological Activity and Signaling Pathways

Currently, there is no published data on the biological activity or the mechanism of action for 2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol. Research into structurally related azo dyes has indicated a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitro group and chlorine substituents may influence its electronic properties and potential for biological interactions. Further investigation is required to determine the pharmacological profile of this compound.

Conclusion

This technical guide provides a comprehensive theoretical overview for the synthesis and characterization of 2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol. The proposed synthetic route is based on well-established organic chemistry principles. The predicted analytical data serves as a benchmark for researchers aiming to synthesize and characterize this novel compound. Future studies are warranted to explore its potential biological activities and applications.

References

CAS 3084-21-7 chemical structure and properties.

Chemical Name: 2-[[4-(2,6-Dichloro-4-Nitrophenyl)Diazenyl-3-Methylphenyl]Methylamino]Ethanol

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for the azo dye compound identified by CAS number 3084-21-7. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identity

The compound with CAS number 3084-21-7 is chemically known as 2-[[4-(2,6-Dichloro-4-Nitrophenyl)Diazenyl-3-Methylphenyl]Methylamino]Ethanol. It is classified as a monoazo disperse dye.

Molecular Formula: C₁₆H₁₆Cl₂N₄O₃

Molecular Weight: 383.23 g/mol

Chemical Structure:

Caption: Chemical structure of 2-[[4-(2,6-Dichloro-4-Nitrophenyl)Diazenyl-3-Methylphenyl]Methylamino]Ethanol.

Physicochemical Properties

For a structurally similar compound, 2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-methylanilino]ethanol (a positional isomer), the predicted XlogP is 4.2, indicating high hydrophobicity.

Table 1: Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆Cl₂N₄O₃ | [2] |

| Molecular Weight | 383.23 g/mol | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Low in water | Inferred from dye class[1] |

| XlogP (predicted for isomer) | 4.2 |

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of CAS 3084-21-7 are not detailed in readily accessible scientific literature. However, a general synthetic approach for azo dyes involves two primary steps: diazotization and azo coupling.[3]

General Synthesis of Azo Dyes

Diazotization: An aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound (e.g., a phenol or an aniline derivative).

Caption: General workflow for the synthesis of azo dyes.

Analytical Characterization

The characterization of disperse azo dyes typically involves a combination of chromatographic and spectroscopic techniques.

Table 2: Typical Analytical Methods for Azo Dye Characterization

| Technique | Purpose |

| UHPLC-MS | Separation and identification of the compound and any impurities based on retention time and mass-to-charge ratio. |

| ¹H NMR | Elucidation of the proton environment in the molecule, confirming the arrangement of aromatic and aliphatic protons. |

| ¹³C NMR | Determination of the carbon skeleton of the molecule. |

| FT-IR | Identification of functional groups, such as N=N (azo), N-O (nitro), C-Cl, O-H, and aromatic C-H bonds. |

| UV-Vis Spectroscopy | Determination of the maximum absorption wavelength (λmax), which is related to the color of the dye. |

Biological Activity and Toxicity

There is no specific biological activity or toxicological data available for CAS 3084-21-7 in the public domain. However, the broader class of azo dyes has been subject to extensive toxicological evaluation.

Some azo dyes are known to be potential skin sensitizers and may have mutagenic or carcinogenic properties.[4] The toxicity of azo dyes is often associated with the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of potentially harmful aromatic amines.[5] The presence of chloro and nitro substituents on the phenyl rings of CAS 3084-21-7 may influence its toxicological profile. Studies on structurally similar compounds, such as those containing a 2,6-dichloro-4-nitrophenyl moiety, have been conducted to assess their environmental fate and potential for bioaccumulation.[2]

A study on the ecotoxicological properties of some azo dyes indicated that the presence of nitro and chloro functional groups can contribute to toxicity.[4] For instance, a screening assessment of a structurally analogous disperse azo dye, benzenamine, 4-[(2,6-dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)-, indicated it to be persistent in the environment.[2]

Caption: Metabolic activation pathway of azo dyes leading to potential toxicity.

Conclusion

CAS 3084-21-7, or 2-[[4-(2,6-Dichloro-4-Nitrophenyl)Diazenyl-3-Methylphenyl]Methylamino]Ethanol, is a monoazo disperse dye for which detailed, publicly available experimental data is scarce. Its chemical structure suggests it shares properties with other disperse dyes, including low water solubility. While a definitive toxicological profile is not established, the general characteristics of azo dyes, particularly those with halogen and nitro substituents, warrant careful handling and assessment for potential environmental and health impacts. Further experimental studies are required to fully elucidate the physicochemical properties, biological activity, and safety profile of this compound.

References

- 1. Toxicity Assessment of 4 Azo Dyes in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening Assessment for the Challenge Benzenamine, 4-[(2,6-dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)- - Canada.ca [canada.ca]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. dergi-fytronix.com [dergi-fytronix.com]

- 5. Toxicity of Azo Dyes in Pharmaceutical Industry | springerprofessional.de [springerprofessional.de]

The Dawn of Light-Controlled Molecules: A Technical Guide to the Discovery and History of Photochromic Azo Compounds

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the discovery and history of photochromic azo compounds. This whitepaper provides a detailed chronicle of the scientific journey, from the serendipitous discovery of their light-sensitive properties to their current applications as sophisticated molecular switches in cutting-edge research.

This guide meticulously documents the pivotal moments in the history of photochromic azo compounds, beginning with the initial synthesis of azobenzene in the mid-19th century and the subsequent landmark discovery of its photochromic properties in 1937. It traces the evolution of our understanding of the underlying trans-cis photoisomerization mechanism, a light-induced transformation that reversibly alters the molecule's geometry and, consequently, its properties.

The document is structured to serve as a practical resource, offering detailed experimental protocols for the synthesis and characterization of these remarkable compounds. Furthermore, it presents a curated compilation of quantitative data, including absorption maxima, quantum yields, and thermal isomerization half-lives for a variety of azo derivatives, organized into clear, comparative tables. A key feature of this guide is the inclusion of detailed diagrams, created using the DOT language, which visually articulate key signaling pathways and experimental workflows, providing a powerful tool for comprehension and further research.

A Serendipitous Discovery and the Birth of a Field

The story of photochromic azo compounds begins not with a targeted search for light-sensitive molecules, but with a chance observation. While azobenzene was first synthesized in 1834, its remarkable ability to change its configuration in response to light was not recognized until over a century later. In 1937, G. S. Hartley serendipitously discovered the photoisomerization of azobenzene while studying its solubility.[1][2] This pivotal moment laid the groundwork for a new field of research focused on molecules that could be controlled by light. The term "photochromism" itself, derived from the Greek words 'phos' (light) and 'chroma' (color), was coined in 1950, providing a name for this fascinating phenomenon.[1][2]

Early research in the 1950s further solidified the understanding of the fundamental photochemical process: a reversible isomerization between the thermally stable trans isomer and the metastable cis isomer.[2] This transformation, triggered by the absorption of photons, results in a significant change in the molecule's geometry, from a nearly planar trans form to a more bent and polar cis form. This structural change is the basis for the wide range of applications of azo compounds as molecular switches.

Probing the Light-Induced Transformation: Synthesis and Characterization

The ability to synthesize and characterize photochromic azo compounds with tailored properties has been a driving force in their development. The most common synthetic route involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner. This versatile method allows for the introduction of a wide variety of substituents onto the aromatic rings, enabling fine-tuning of the compound's photochemical and physical properties.

Experimental Protocols

Synthesis of Azobenzene:

A classic method for the synthesis of azobenzene involves the reduction of nitrobenzene.

-

Materials: Nitrobenzene, methanol, sodium hydroxide, zinc dust, 2% hydrochloric acid, 95% ethanol.

-

Procedure:

-

In a round-bottom flask, combine nitrobenzene, methanol, and a solution of sodium hydroxide in water.

-

Gradually add zinc dust to the stirred mixture.

-

Reflux the mixture for several hours. The color of the reaction mixture will change from reddish to clear, indicating the completion of the reduction.

-

Filter the hot mixture to remove the precipitate of sodium zincate and wash the precipitate with warm methanol.

-

Distill the methanol from the filtrate.

-

Cool the residue to crystallize the azobenzene.

-

To remove any remaining zinc salts, wash the crude product with warm 2% hydrochloric acid.

-

Recrystallize the purified azobenzene from a mixture of 95% ethanol and water to obtain orange-red crystals.

-

Characterization of Photochromic Properties:

The photochromic behavior of azo compounds is primarily investigated using spectroscopic techniques.

-

UV-Visible Spectroscopy: This is the most common method to monitor the photoisomerization process. The trans and cis isomers have distinct absorption spectra. The trans isomer typically exhibits a strong π-π* absorption band at a longer wavelength (in the UV-A or blue region) and a weaker n-π* band at an even longer wavelength. Upon irradiation with light corresponding to the π-π* band, this absorption decreases while the n-π* absorption of the cis isomer increases. The process can be reversed by irradiating with light at the wavelength of the n-π* band or by thermal relaxation in the dark.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to distinguish between the trans and cis isomers. The chemical shifts of the aromatic protons are different for the two isomers due to their different geometries and electronic environments.

-

Kinetic Studies: The kinetics of the thermal cis-to-trans isomerization can be followed by monitoring the change in absorbance over time at a specific wavelength using UV-Vis spectroscopy. This allows for the determination of the half-life of the cis isomer.

Quantitative Insights into Photochromic Behavior

The efficiency and dynamics of the photoisomerization process are described by several key quantitative parameters. The following table summarizes these properties for a selection of representative photochromic azo compounds.

| Compound | Solvent | trans λmax (nm) (ε, M-1cm-1) | cis λmax (nm) (ε, M-1cm-1) | Φtrans→cis | Φcis→trans | cis Isomer Half-life (t1/2) |

| Azobenzene | n-Hexane | 314 (21,000) | 433 (1,500) | 0.11 | 0.44 | ~55 hours |

| 4-Aminoazobenzene | Ethanol | 388 (26,000) | 450 (sh) | 0.08 | 0.25 | ~1 minute |

| 4-Nitroazobenzene | n-Hexane | 328 (22,000) | 430 (sh) | 0.05 | - | ~10 hours |

| Disperse Red 1 | Toluene | 488 (30,000) | - | - | - | - |

| Tetra-ortho-fluoro-azobenzene | Dichloromethane | 310 | 440 | 0.87 | 0.10 | ~200 days |

Note: λmax represents the wavelength of maximum absorption, ε is the molar extinction coefficient, Φ is the quantum yield of photoisomerization, and t1/2 is the half-life of the thermal cis-to-trans isomerization. "sh" denotes a shoulder in the absorption spectrum. Data is compiled from various sources and experimental conditions may vary.

Illuminating Biological Processes: Azo Compounds as Photoswitches in Drug Development

The ability to reversibly control the structure and function of molecules with light has profound implications for drug development and biological research. Photochromic azo compounds have emerged as powerful tools to create "photopharmaceuticals" – drugs whose activity can be turned on and off with high spatial and temporal precision.

Controlling Ion Channel Activity

One of the most promising applications of azo compounds is in the development of photoswitchable ligands for ion channels. By tethering an azobenzene moiety to a known ion channel blocker or agonist, the accessibility of the pharmacophore to its binding site can be controlled by light.

References

The Light Switch of Molecular Worlds: A Technical Guide to Organic Photochromism

An in-depth exploration of the principles, properties, and practical investigation of light-sensitive organic molecules for researchers, scientists, and drug development professionals.

Photochromism, the reversible transformation of a chemical species between two forms with distinct absorption spectra, induced by electromagnetic radiation, represents a cornerstone of stimuli-responsive materials. This phenomenon, at the heart of technologies ranging from self-tinting sunglasses to advanced data storage and targeted drug delivery, is driven by the elegant and controllable isomerization of organic molecules. This technical guide delves into the fundamental principles governing photochromism in organic compounds, offering a comprehensive overview of the major molecular families, their quantitative photophysical properties, and the experimental protocols essential for their characterization.

Core Principles of Photochromism

The essence of photochromism lies in the ability of a molecule to exist in at least two stable or metastable states, A and B, which can be interconverted by the absorption of light of specific wavelengths.[1]

-

State A (Thermodynamically Stable Form): Typically, this is the colorless or less colored state of the molecule.

-

State B (Photogenerated Form): Upon irradiation with light of a specific wavelength (often in the UV or near-UV region), State A transforms into the colored or more deeply colored State B.[2]

-

Reversibility: The transition from State B back to State A can be triggered by irradiation with a different wavelength of light (often in the visible spectrum) or, in some cases, by thermal relaxation.[3]

This reversible process can be broadly categorized into two main types:

-

T-type photochromism: The back reaction from the photogenerated state (B) to the initial state (A) is thermally driven and occurs spontaneously in the dark. Spiropyrans and spirooxazines are classic examples of T-type photochromes.

-

P-type photochromism: The back reaction is photochemically driven and requires irradiation with a different wavelength of light. The photogenerated state is thermally stable. Diarylethenes and fulgides are prominent examples of P-type photochromes.[4]

The underlying mechanisms driving these transformations are diverse and include:

-

Pericyclic Reactions: These involve the concerted reorganization of electrons within a cyclic transition state. A key example is the 6π-electrocyclic ring-opening and ring-closing reaction that governs the photochromism of diarylethenes and fulgides.[1]

-

cis-trans (E/Z) Isomerization: This involves the rotation around a double bond, most famously exhibited by azobenzene derivatives.

-

Intramolecular Hydrogen or Group Transfer: The light-induced transfer of a hydrogen atom or a chemical group within the molecule can lead to a change in its electronic structure and color.

-

Dissociation and Redox Processes: In some cases, photochromism can involve the reversible cleavage of a chemical bond or electron transfer reactions.[4]

Major Families of Organic Photochromes

The vast landscape of organic photochromic molecules is dominated by a few key families, each with its unique set of properties and potential applications.

Spiropyrans and Spirooxazines

These compounds are among the most extensively studied T-type photochromes. Their photochromic behavior is based on the reversible cleavage of a C-O bond within a spirocyclic structure. Upon UV irradiation, the colorless, closed spiropyran form undergoes ring-opening to form the colored, planar merocyanine isomer. The reverse reaction is typically induced by visible light or occurs thermally.[5]

Diarylethenes

Diarylethenes are a prominent class of P-type photochromes known for their excellent thermal stability and high fatigue resistance. Their photoswitching mechanism involves a reversible 6π-electrocyclization reaction. The open-ring isomer is typically colorless, while the closed-ring isomer, formed upon UV irradiation, is colored. The reverse ring-opening reaction is induced by visible light.[6]

Azobenzenes

Azobenzene and its derivatives are archetypal examples of molecules that undergo reversible cis-trans (E/Z) isomerization around the N=N double bond. The trans isomer is generally the more thermodynamically stable form. Irradiation with UV light converts the trans isomer to the cis isomer, and this process can be reversed by irradiation with visible light or by thermal relaxation.[7]

Fulgides and Fulgimides

Fulgides and their nitrogen-containing analogs, fulgimides, are P-type photochromes that, like diarylethenes, undergo reversible electrocyclization reactions. They are known for their high thermal stability and resistance to photodegradation.[8][9]

Quantitative Photochromic Properties

The performance of a photochromic molecule is defined by several key quantitative parameters. The following tables summarize typical values for representative compounds from the major photochromic families.

| Compound Family | Example Compound | Solvent | λmax (Open Form) (nm) | εmax (Open Form) (M-1cm-1) | λmax (Closed/Colored Form) (nm) | εmax (Closed/Colored Form) (M-1cm-1) | Quantum Yield (ΦA→B) | Ref. |

| Spiropyran | 6-nitroBIPS | Toluene | ~340 | ~10,000 | ~560 | ~35,000 | 0.2-0.6 | |

| Diarylethene | 1,2-bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene | Hexane | 257 | 15,000 | 532 | 9,800 | 0.49 | [10] |

| Azobenzene | Azobenzene | Hexane | 318 (trans) | 21,000 | 433 (cis) | 1,500 | 0.11 (trans→cis) | [11] |

| Fulgimide | Coumarin Fulgimide | Chloroform | 362 | 5,700 | 545 | 5,400 | 0.18 | [12] |

Table 1: Key Photochromic Properties of Representative Organic Molecules.

Experimental Protocols

The characterization of photochromic molecules involves a suite of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of a Spiropyran Derivative

A common method for the synthesis of indolinospiropyrans involves the condensation of a Fischer's base (or its salt) with a substituted salicylaldehyde.[13]

Materials:

-

1,3,3-Trimethyl-2-methyleneindoline (Fischer's base)

-

5-Nitrosalicylaldehyde

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

Dissolve equimolar amounts of Fischer's base and 5-nitrosalicylaldehyde in absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure spiropyran derivative.

-

Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Measurement of Photochromic Switching using UV-Vis Spectroscopy

This protocol describes how to monitor the photoisomerization of a photochromic compound and determine its photostationary state (PSS).

Equipment:

-

UV-Vis spectrophotometer

-

UV lamp (e.g., 365 nm)

-

Visible light source (e.g., >450 nm filtered lamp)

-

Quartz cuvette

Procedure:

-

Prepare a dilute solution of the photochromic compound in a suitable solvent (e.g., acetonitrile or toluene) with an absorbance of approximately 1 at the λmax of the initial form.

-

Record the initial UV-Vis absorption spectrum of the solution (State A).

-

Irradiate the solution in the cuvette with the UV lamp for a set period (e.g., 30 seconds).

-

Immediately record the UV-Vis spectrum.

-

Repeat steps 3 and 4 until no further changes in the spectrum are observed. This is the photostationary state (PSS) under UV irradiation.

-

Next, irradiate the solution at the PSS with the visible light source for a set period.

-

Record the UV-Vis spectrum.

-

Repeat steps 6 and 7 until the spectrum returns to its initial state or reaches a new PSS under visible light.

Determination of Quantum Yield

The quantum yield (Φ) of a photochemical reaction is the number of molecules that undergo a specific event (e.g., isomerization) for each photon absorbed.[14][15] A common method for determining the quantum yield is the relative method, using a well-characterized actinometer as a reference.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Irradiation source with a narrow bandwidth (e.g., LED or laser)

-

Photochromic sample solution

-

Actinometer solution with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate)

Procedure:

-

Prepare solutions of the sample and the actinometer with low absorbance (typically < 0.1) at the irradiation wavelength in the same solvent.

-

Measure the initial absorbance of both solutions at the irradiation wavelength.

-

Irradiate both solutions under identical conditions (same light source, geometry, and irradiation time).

-

Measure the change in absorbance of both the sample and the actinometer at their respective monitoring wavelengths.

-

The quantum yield of the sample (Φs) can be calculated using the following equation:

Φs = Φr * (ΔAs / ΔAr) * (εr / εs) * (Ir / Is)

where:

-

Φr is the quantum yield of the reference.

-

ΔAs and ΔAr are the changes in absorbance of the sample and reference, respectively.

-

εs and εr are the molar absorption coefficients of the sample and reference at the irradiation wavelength.

-

Ir and Is are the rates of photon absorption by the reference and sample, which are proportional to (1 - 10-A) where A is the absorbance at the irradiation wavelength. For weakly absorbing solutions, this ratio is approximately 1.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of photochromism.

References

- 1. Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. demonsunglasses.com [demonsunglasses.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Photochromic Single-Component Organic Fulgide Ferroelectric with Photo-Triggered Polarization Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rx-able.com [rx-able.com]

- 11. researchgate.net [researchgate.net]

- 12. Photochromic and fluorescence properties of coumarin fulgimides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. fiveable.me [fiveable.me]

- 15. Quantum yield - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of Disperse Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of disperse dyes, a critical class of colorants for hydrophobic fibers. The following sections detail the classification, core synthetic pathways, and specific experimental protocols for the major classes of disperse dyes. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction to Disperse Dyes

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate. The dyeing mechanism involves the dispersion of fine dye particles in an aqueous bath, from which the dye molecules diffuse into the amorphous regions of the polymer fibers upon heating. Within the fiber, the dye molecules are held by van der Waals forces and dipole-dipole interactions. The effectiveness of these dyes is largely dependent on their chemical structure, molecular size, and the presence of specific functional groups.

Classification of Disperse Dyes

Disperse dyes can be classified based on their chemical structure or their application properties.

Classification by Chemical Structure

The most common chemical classes of disperse dyes include:

-

Azo Dyes: This is the largest and most diverse class, accounting for over 50% of all disperse dyes. They are characterized by the presence of one or more azo groups (-N=N-) and are synthesized through a diazotization and coupling reaction.

-

Anthraquinone Dyes: Comprising about 30-40% of disperse dyes, these are known for their bright colors and good lightfastness.[1] Their synthesis is typically more complex and costly than that of azo dyes.

-

Nitro Dyes: These are primarily yellow and orange dyes based on nitrodiphenylamine structures.

-

Methine Dyes: This class includes quinophthalone and other styryl-type dyes, which are known for their brilliant yellow to red shades.

-

Heterocyclic Dyes: These dyes incorporate a heterocyclic ring system in their structure, often leading to bright colors and good fastness properties.

Classification by Application Properties

Disperse dyes are also categorized based on their energy requirements for dyeing, which correlates with their sublimation fastness:

-

Low Energy (E-type): These dyes have smaller molecular sizes and are suitable for dyeing at lower temperatures (around 100°C) with the aid of a carrier. They generally have lower sublimation fastness.

-

Medium Energy (SE-type): This is a versatile class suitable for a range of dyeing processes.

-

High Energy (S-type): These dyes have larger molecular sizes and require high temperatures (above 130°C) for dyeing. They exhibit the best sublimation and overall fastness properties.

Synthesis of Major Disperse Dye Classes

The synthesis of disperse dyes involves a variety of organic reactions, with the specific pathway depending on the desired chemical class and final properties of the dye.

Azo Disperse Dyes

The synthesis of azo disperse dyes is a two-step process:

-

Diazotization: An aromatic primary amine (the diazo component) is treated with a source of nitrous acid (usually sodium nitrite in the presence of a strong acid like hydrochloric or sulfuric acid) at low temperatures (0-5°C) to form a diazonium salt.

-

Coupling: The diazonium salt is then reacted with an electron-rich coupling component (such as a phenol, naphthol, or an N-substituted aniline) to form the azo dye.

Anthraquinone Disperse Dyes

The synthesis of anthraquinone-based disperse dyes often starts with the modification of the basic anthraquinone structure. A common route involves Friedel-Crafts acylation followed by substitution reactions. For example, the synthesis of 1,4-diaminoanthraquinone, a key intermediate, can be achieved through various methods, including the replacement of hydroxyl groups from 1,4-dihydroxyanthraquinone.[2]

Nitro Disperse Dyes

Nitro disperse dyes are typically synthesized through the condensation of an aromatic amine with a nitro-substituted aromatic compound containing a leaving group. For instance, C.I. Disperse Yellow 42 is produced by reacting two equivalents of aniline with 4-chloro-3-nitrobenzenesulfonyl chloride.[3]

Methine Disperse Dyes

Methine dyes, such as those of the quinophthalone class, are generally synthesized through the condensation of a heterocyclic compound containing an active methyl group with an aromatic aldehyde or a related carbonyl compound.

Heterocyclic Disperse Dyes

The synthesis of heterocyclic disperse dyes involves the incorporation of a heterocyclic ring system as either the diazo component or the coupling component in an azo dye synthesis, or as a core part of other dye structures. These dyes often exhibit high tinctorial strength and good fastness properties.[4]

Experimental Protocols

The following are detailed methodologies for the synthesis of representative disperse dyes from different classes.

Synthesis of a Monoazo Disperse Dye from 4-Nitroaniline

This protocol describes the synthesis of a simple monoazo disperse dye using 4-nitroaniline as the diazo component.[5]

Step 1: Preparation of the Diazonium Salt

-

Dissolve 1.73 g (0.01 M) of 4-nitroaniline in 10 ml of concentrated hydrochloric acid with stirring until complete dissolution.

-

In a separate beaker, prepare a solution of 2 M sodium nitrite in 20 ml of water and cool it to below 5°C in an ice bath.

-

Gradually add the 4-nitroaniline solution to the cold sodium nitrite solution with continuous stirring to form the diazonium salt.

Step 2: Coupling Reaction

-

The freshly prepared diazonium salt solution is added dropwise over 30 minutes to a solution of the coupling component (e.g., 2-chloroaniline, 2.5 mL) dissolved in acetic acid (5 mL) under vigorous stirring.[6]

-

The reaction mixture is stirred for an additional period at 0-5°C.

-

The precipitated dye is collected by filtration, washed with water, and dried.

Synthesis of C.I. Disperse Blue 79

This protocol outlines the industrial synthesis of C.I. Disperse Blue 79, a widely used navy blue azo disperse dye.

Step 1: Synthesis of the Diazo Component (2,4-dinitro-6-bromoaniline)

-

In a reaction vessel, combine 19 kg of water, 195 kg of bromine, 290 kg of 2,4-dinitroaniline, and 0.6 kg of chlorobenzene.

-

Heat the mixture to 50-55°C and maintain this temperature until the bromination reaction is complete.

-

The resulting 2,4-dinitro-6-bromoaniline is then isolated.

Step 2: Diazotization

-

Prepare nitrosyl sulfuric acid by dissolving 4.7 kg of sodium nitrite in 42.3 kg of 98% sulfuric acid at 70-80°C.

-

Diazotize 17.4 kg of the 2,4-dinitro-6-bromoaniline with the prepared nitrosyl sulfuric acid in 600 kg of acetic acid.

Step 3: Coupling

-

Couple the resulting diazonium salt with 30 kg of the coupling component (N,N-bis(2-acetoxyethyl)-3-amino-4-methoxyacetanilide) in a mixture of 280 kg of acetic acid and 120 kg of water.

-

The final dye product is then filtered, ground, and dried.

Synthesis of C.I. Disperse Yellow 42

C.I. Disperse Yellow 42, a nitro disperse dye, is synthesized by the condensation reaction of two equivalents of aniline with 4-chloro-3-nitrobenzene-1-sulfonyl chloride.[7]

Synthesis of a Heterocyclic Azo Disperse Dye

This protocol describes the synthesis of a heterocyclic azo disperse dye using a one-step grinding method.[8]

-

Grind a mixture of a heterocyclic amine (0.01 mol), silica-supported boron trifluoride (BF3.SiO2; 0.15 mol), and sodium nitrite (0.01 mol) for three minutes at room temperature.

-

Add 1 ml of deionized water and stir for two minutes.

-

Add a heterocyclic coupler (0.01 mol) to the mixture and stir for another two minutes to obtain the dye.

Quantitative Data

The following tables summarize key quantitative data for a selection of synthesized disperse dyes.

Table 1: Synthesis and Properties of Monoazo Disperse Dyes from 4-Nitroaniline [5]

| Coupling Component | Molecular Formula | Yield (%) | Melting Point (°C) | Color |

| 1-Naphthol | C₁₆H₁₁N₃O₃ | 87.60 | 261 | Maroon Red |

| 2-Naphthol | C₁₆H₁₁N₃O₃ | 64.20 | 243 | Black |

| Salicylic Acid | C₁₃H₉N₃O₅ | 67.90 | 294 | Pantone 123 Yellow |

| Phenol | C₁₂H₉N₃O₃ | 47.30 | 172 | Uniform Green |

Table 2: Spectroscopic and Fastness Properties of Heterocyclic Azo Disperse Dyes [9][10]

| Dye | λmax (nm) in DMF | Light Fastness | Wash Fastness | Rubbing Fastness |

| Dye 1 | 530-600 | Fair to Very Good | Very Good to Excellent | Very Good to Excellent |

| Dye 2 | 417-621 | Good | Excellent | - |

| Dye 3 | - | Very Good to Excellent | Very Good | Good to Very Good |

Experimental Protocol for Dyeing Polyester Fabric

This section provides a general procedure for dyeing polyester fabric with disperse dyes using a high-temperature method.[11][12]

-

Preparation of the Dye Bath:

-

Create a dispersion of the disperse dye (e.g., 2% on weight of fabric) by pasting it with a small amount of a dispersing agent and then adding water.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[11]

-

-

Dyeing Procedure:

-

Introduce the wetted polyester fabric into the dye bath at approximately 60°C.

-

Raise the temperature of the dye bath to 130°C over a period of 30-45 minutes.

-

Maintain this temperature for 60 minutes to allow for dye diffusion and fixation.

-

-

After-treatment:

-

Cool the dye bath to about 60°C and rinse the fabric with hot water.

-

Perform a reduction clearing by treating the fabric with a solution of sodium hydroxide and sodium hydrosulfite to remove any unfixed dye from the surface.

-

Finally, rinse the fabric thoroughly with water and dry.

-

Conclusion

The synthesis of disperse dyes is a cornerstone of the coloration industry for synthetic fibers. The versatility of azo chemistry, the brightness of anthraquinone derivatives, and the unique properties of other classes such as nitro, methine, and heterocyclic dyes provide a broad palette of colors with a range of fastness properties. The methodologies outlined in this guide, from laboratory-scale synthesis to the application on polyester, highlight the key chemical principles and practical considerations for researchers and professionals in this field. Further innovation in the synthesis of disperse dyes is driven by the need for more environmentally friendly processes, higher performance dyes, and novel applications in areas beyond traditional textiles.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1,4-Diamino anthraquinone synthesis - chemicalbook [chemicalbook.com]

- 3. Disperse Yellow 42 - Wikipedia [en.wikipedia.org]

- 4. Synthesis & Dyeing Performance, Dyestuff Containing Heterocyclic Moiety, Azo Disperse Dye, Fibre2fashion - Fibre2Fashion [fibre2fashion.com]

- 5. ijrpr.com [ijrpr.com]

- 6. ftstjournal.com [ftstjournal.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 11. textilelearner.net [textilelearner.net]

- 12. ijcmas.com [ijcmas.com]

Methodological & Application

Application Note & Protocol: Investigating the Photoisomerization of Azo Dyes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azo dyes are a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which can exist in two isomeric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer.[1] The reversible transformation between these isomers can be triggered by light, a process known as photoisomerization.[1][2] This unique photoswitchable property makes azo dyes ideal candidates for a wide range of applications, including molecular switches, optical data storage, photopharmacology, and the development of light-responsive materials.[3][4]

The trans isomer typically absorbs strongly in the UV region (π→π* transition), while the cis isomer has a distinct absorption profile.[5] Irradiation with light of a suitable wavelength, usually UV light, converts the trans form to the cis form.[6] The reverse process, from cis back to trans, can be initiated by irradiation with a different wavelength (often visible light) or can occur spontaneously through thermal relaxation in the dark.[2][7] A thorough understanding and characterization of these photoisomerization dynamics are crucial for the rational design and application of azo dye-based systems.

This document provides a detailed overview of the experimental setups and protocols for studying the photoisomerization of azo dyes, focusing on UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and flash photolysis.

Key Experimental Techniques

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for monitoring photoisomerization by observing changes in the absorption spectra of the azo dye solution upon irradiation.[1][8] It allows for the determination of the photostationary state (PSS), the equilibrium mixture of trans and cis isomers under a specific wavelength of light, and is essential for calculating the photoisomerization quantum yield.

Experimental Protocol: Monitoring Photoisomerization

-

Sample Preparation:

-

Initial Spectrum (Trans Isomer):

-

Record the UV-Vis absorption spectrum of the solution before irradiation. This spectrum represents the pure trans isomer, assuming the sample was prepared and stored in the dark.[5]

-

-

Photoisomerization (Trans → Cis):

-

Irradiate the sample in the cuvette with a light source tuned to the π→π* transition of the trans isomer (typically 365 nm).[6][10] A UV LED or a lamp with an appropriate bandpass filter can be used.

-

Record the UV-Vis spectra at regular intervals during irradiation until no further spectral changes are observed. This indicates that the photostationary state (PSS) has been reached.[8]

-

-

Photoisomerization (Cis → Trans):

-

Following the establishment of the trans → cis PSS, irradiate the sample with a wavelength where the cis isomer absorbs more strongly than the trans isomer (typically in the visible range, e.g., >450 nm).[6]

-

Monitor the spectral changes until a new PSS is reached, signifying the conversion back to the trans form.

-

-

Thermal Back-Isomerization (Cis → Trans):

-

After populating the cis state with UV light, place the cuvette in the dark at a constant temperature.

-

Record the UV-Vis spectrum at regular time intervals to monitor the thermal relaxation of the cis isomer back to the trans isomer.[6] The rate of this process can be used to calculate the thermal half-life (t½).

-

Quantum Yield (Φ) Determination

The photoisomerization quantum yield is a critical parameter that defines the efficiency of the photochemical process. It is the ratio of the number of molecules isomerized to the number of photons absorbed.

Experimental Protocol: Relative Quantum Yield Determination

This method involves comparing the isomerization rate of the sample to a well-characterized actinometer.

-

Actinometer Selection: Choose a chemical actinometer with a known quantum yield at the irradiation wavelength, such as azobenzene in methanol.[11]

-

Absorbance Matching: Prepare solutions of the sample and the actinometer with nearly identical absorbance at the irradiation wavelength.

-

Irradiation: Irradiate both the sample and actinometer solutions under identical conditions (same light source, geometry, and irradiation time). The irradiation time should be short to ensure low conversion (typically <10%).

-

Spectral Analysis: Record the UV-Vis spectra of both solutions before and after irradiation.

-

Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

-

Φ_sample = Φ_act * (ΔA_sample / ε_sample) / (ΔA_act / ε_act)

-

Where Φ_act is the quantum yield of the actinometer, ΔA is the change in absorbance at a specific wavelength, and ε is the molar extinction coefficient.

-

A more direct method involves using a calibrated light source (e.g., a thermopile detector) to measure the photon flux, allowing for the direct calculation of the quantum yield without an actinometer.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification and quantification of the trans and cis isomers.[12][13] 1H NMR is particularly useful, as the chemical shifts of the aromatic protons often differ significantly between the two isomers.[1][14]

Experimental Protocol: Isomer Identification and Quantification

-

Sample Preparation: Dissolve the azo dye in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

-

Initial Spectrum (Trans Isomer): Record the 1H NMR spectrum of the sample in the dark to obtain the spectrum of the pure trans isomer.[14]

-

Irradiation: Irradiate the NMR tube with a UV light source (e.g., 365 nm LED) for a sufficient time to generate a significant population of the cis isomer.

-

Post-Irradiation Spectrum: Quickly record the 1H NMR spectrum after irradiation. New signals corresponding to the cis isomer should be visible.[14] The disappearance of these new signals over time in the dark confirms that the process is thermally reversible.[14]

-

Quantification: The relative ratio of the trans and cis isomers can be determined by integrating the corresponding signals in the 1H NMR spectrum.

-

Advanced Techniques: 2D NMR techniques like NOESY can be used to confirm the spatial arrangement of the protons and definitively assign the trans and cis configurations.[13] For studying the tautomeric equilibrium (azo vs. hydrazone), which can influence isomerization, 2D 1H–15N HMBC NMR is a powerful tool.[12][15]

Flash Photolysis

Flash photolysis is a pump-probe technique used to study the kinetics of fast reactions, making it ideal for measuring the rate of thermal cis-to-trans isomerization, especially for azo dyes with short half-lives (microseconds to seconds).[16][17][18]

Experimental Protocol: Kinetic Analysis of Thermal Isomerization

-

Setup: The setup consists of a "pump" light source (e.g., a Xe flash lamp or a pulsed laser) to initiate the isomerization and a "probe" light source (e.g., a continuous wave LED or lamp) to monitor the change in absorbance over time.[16][17]

-

Sample Preparation: Prepare a solution of the azo dye in a suitable solvent and place it in a cuvette within the flash photolysis apparatus.

-

Excitation (Pump): The sample is excited with a short, intense pulse of light from the pump source, which rapidly converts a significant fraction of the trans isomers to the cis form.

-

Monitoring (Probe): The change in transmittance of the probe beam is monitored by a fast detector (e.g., a photodiode) at a wavelength where the trans and cis isomers have different absorbances.[16]

-

Data Acquisition: The detector signal is recorded as a function of time after the flash. The resulting kinetic trace shows the decay of the cis isomer as it thermally reverts to the trans isomer.[16]

-

Kinetic Analysis: The decay trace is fitted to a kinetic model (typically first-order) to extract the rate constant (k) for the thermal isomerization. Temperature-dependent studies can be performed to determine activation parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation using an Eyring plot.[16]

Quantitative Data Summary

The following tables summarize key quantitative parameters for representative azo dyes. These values are highly dependent on the molecular structure and the experimental conditions (e.g., solvent, temperature).

Table 1: Photoisomerization Quantum Yields (Φ)

| Compound | Solvent | Excitation λ (nm) | Φ (trans→cis) | Φ (cis→trans) | Reference |

|---|---|---|---|---|---|

| Azobenzene | Methanol | 313 | 0.11 | 0.49 | [11] |

| Azobenzene | Methanol | 366 | 0.12 | 0.41 | [11] |

| Azobenzene-DNA | Buffer | - | 0.036 (ssDNA) | - | [19] |

| Azobenzene-DNA | Buffer | - | 0.0056 (dsDNA) | - |[19] |

Table 2: Thermal Isomerization Kinetics

| Compound | Solvent | Temperature (°C) | Half-life (t½) | Rate Constant (k) (s⁻¹) | Reference |

|---|---|---|---|---|---|

| 4-Phenylazophenol (4-OH) | Ethanol | 25 | - | - | [16] |

| 4-Methyl-2-(phenylazo)phenol (2-OH) | Ethanol | 25 | - | - | [16] |

| Sudan Orange G (2,4-OH) | Ethanol | 25 | - | - | [16] |

| Azopyrimidine derivative | Physiological Conditions | - | 40 ns (τ) | - |[20] |

Visualizations

Caption: Experimental workflow for studying azo dye photoisomerization.

Caption: General pathway for azo dye photoisomerization and relaxation.

References

- 1. Lighting the way with azo switches: A brief overview and future prospects for the field [cinz.nz]

- 2. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04159C [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. vernier.com [vernier.com]

- 18. Flash Photolysis | Chem Lab [chemlab.truman.edu]

- 19. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application of 4-Cyano-4'-pentylbiphenyl (Einecs 221-387-4) in Nematic Liquid Crystals: A Guide for Researchers

Abstract

This document provides detailed application notes and experimental protocols for the use of 4-Cyano-4'-pentylbiphenyl, also known as 5CB (Einecs 221-387-4), a foundational material in the study and application of nematic liquid crystals.[1][2] It is intended for researchers, scientists, and professionals in drug development and materials science. This guide covers the fundamental properties of 5CB, standardized protocols for its characterization, and its application as a benchmark material in liquid crystal research.

Introduction to 4-Cyano-4'-pentylbiphenyl (5CB)

4-Cyano-4'-pentylbiphenyl (5CB) is a paramount example of a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at temperatures conveniently close to ambient conditions.[1][2] First synthesized in 1972 by George William Gray and his team, 5CB was instrumental in the development of liquid crystal displays (LCDs) due to its chemical stability and pronounced electro-optical properties.[1] Its molecule, approximately 20 Å in length, consists of a rigid biphenyl core with a flexible pentyl chain at one end and a polar cyano group at the other.[1][3] This molecular structure is the source of its liquid crystalline behavior and significant positive dielectric anisotropy, making it highly responsive to electric fields.[4]

The nematic phase of 5CB is characterized by long-range orientational order, where the molecules tend to align along a common axis, known as the director, while their positional order is random, akin to a conventional liquid.[4] 5CB transitions from a crystalline solid to a nematic liquid crystal at approximately 22.5°C and from the nematic phase to an isotropic liquid at around 35.0°C.[1][2][5] This accessible temperature range has established 5CB as a standard material for fundamental studies in condensed matter physics and for the characterization of new liquid crystalline materials.[6]

Physicochemical Properties of 5CB

The utility of 5CB in research and technology stems from its well-characterized physical properties. The following tables summarize key quantitative data from various literature sources. It is important to note that minor variations in reported values can arise from differences in experimental conditions and sample purity.

Table 1: General and Thermal Properties of 5CB

| Property | Value | Reference |

| EINECS Number | 221-387-4 | - |

| CAS Number | 40817-08-1 | [7][8] |

| Molecular Formula | C₁₈H₁₉N | [1][3] |

| Molar Mass | 249.36 g/mol | [3][8] |

| Density | ~1.022 g/cm³ | [1] |

| Crystal-to-Nematic Transition (T_CN) | 22.5 °C (295.6 K) | [1][2] |

| Nematic-to-Isotropic Transition (T_NI) | 35.0 °C (308.15 K) | [1][2][5] |

Table 2: Optical Properties of 5CB (at ~25°C)

| Property | Symbol | Value | Wavelength (λ) | Reference |

| Ordinary Refractive Index | nₒ | ~1.53 | 589 nm | [1] |

| Extraordinary Refractive Index | nₑ | ~1.71 | 589 nm | [1] |

| Birefringence | Δn = nₑ - nₒ | ~0.18 - 0.21 | 589 nm | [9][10] |

| Birefringence | Δn | 0.15 - 0.21 | 0.2 - 0.8 THz | [11] |

Table 3: Electromagnetic and Elastic Properties of 5CB (at ~25°C)

| Property | Symbol | Value | Conditions | Reference |

| Static Dielectric Permittivity (Parallel) | ε∥ | ~18.5 | 1 kHz | [1][12] |

| Static Dielectric Permittivity (Perpendicular) | ε⊥ | ~7.0 | 1 kHz | [1][12] |

| Dielectric Anisotropy | Δε = ε∥ - ε⊥ | ~11.5 | 1 kHz | [1][4] |

| Splay Elastic Constant | K₁₁ | ~6.2 - 6.5 pN | 24-26 °C | [13] |

| Twist Elastic Constant | K₂₂ | ~3.5 - 3.9 pN | 24-26 °C | [13] |

| Bend Elastic Constant | K₃₃ | ~8.2 - 9.8 pN | 24-26 °C | [13] |

Experimental Protocols

The following protocols outline standard procedures for the fabrication of liquid crystal cells and the measurement of the fundamental properties of 5CB.

Protocol for Liquid Crystal Cell Fabrication

This protocol describes the "one-drop fill" method for creating a standard liquid crystal cell, a fundamental component for electro-optical and microscopic studies.

Materials:

-

Indium Tin Oxide (ITO) coated glass slides

-

Polyvinyl alcohol (PVA) or other polyimide alignment agent

-

Cotton cloth

-

Spacers of desired thickness (e.g., silica microspheres)

-

UV-curable epoxy

-

5CB liquid crystal

-

UV light source

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the slides completely with a stream of nitrogen gas.

-

Alignment Layer Deposition: Spin-coat a thin layer of the alignment agent (e.g., PVA solution) onto the conductive side of each ITO slide.

-

Curing/Baking: Bake the slides at the recommended temperature to cure the alignment layer (e.g., 230°C for 30 minutes for some polyimides).[14]

-

Rubbing: Unidirectionally rub the cured alignment layer with a soft cotton cloth. This process creates microgrooves that will physically guide the alignment of the 5CB molecules. For a twisted nematic cell, the rubbing directions on the two slides should be perpendicular. For a planar aligned cell, they should be parallel.

-

Spacer Application: Disperse spacers onto the alignment layer of one slide. The spacers will define the thickness of the liquid crystal layer.[14]

-

Sealant Application: Apply a thin line of UV-curable epoxy around the perimeter of the same slide, leaving small gaps for filling.

-

Cell Assembly: Place the second slide on top, with its rubbed surface facing inwards and oriented as desired (parallel or perpendicular). Press the slides together and clamp them.

-

Curing the Sealant: Expose the assembly to a UV light source to cure the epoxy, forming a sealed cell with filling ports.

-

Liquid Crystal Filling: Heat the 5CB to its isotropic phase (~40°C). Place a drop of the isotropic 5CB at one of the filling ports. The liquid crystal will be drawn into the cell via capillary action.[15][16] This is often done in a vacuum chamber to avoid air bubbles.

-

Sealing: Once filled, seal the filling ports with a small amount of UV-curable epoxy and cure it.

-

Annealing: Heat the filled cell to the isotropic phase and then cool it slowly back to the nematic phase. This helps to remove any flow-induced defects and promotes a uniform alignment.

Protocol for Measuring Nematic-to-Isotropic Transition Temperature (T_NI)

The clearing point, or T_NI, is a critical parameter for any liquid crystal. It can be determined with high precision using Differential Scanning Calorimetry (DSC) or by direct observation with a polarized optical microscope.

Method A: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Hermetically seal a small, accurately weighed amount of 5CB (typically 1-5 mg) in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected T_NI (e.g., 50°C). Then, cool the sample at the same rate.

-

Data Analysis: The nematic-to-isotropic transition will appear as an endothermic peak on the heating curve.[17][18] The peak temperature is taken as T_NI. The corresponding exothermic peak will appear on cooling.

Method B: Polarized Optical Microscopy (POM)

-

Sample Preparation: Place a small drop of 5CB into a fabricated liquid crystal cell or onto a microscope slide with a coverslip.

-

Microscope Setup: Place the sample on a hot stage fitted onto the stage of a polarized optical microscope. Cross the polarizer and analyzer.

-

Heating: Slowly heat the sample while observing its texture through the microscope. In the nematic phase, 5CB will be birefringent and appear bright with characteristic textures (e.g., schlieren texture).

-

Transition Identification: As the temperature approaches T_NI, the textures will become highly active. At T_NI, the field of view will abruptly become completely dark (isotropic). This temperature is the clearing point.[19]

Protocol for Measuring Birefringence (Δn)

Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It can be measured using various techniques, including interferometry or by analyzing the transmission spectrum of a planar-aligned cell.

Method: Spectrophotometry with Crossed Polarizers

-

Sample Preparation: Use a planar-aligned 5CB cell of a known thickness (d).

-

Optical Setup: Place the cell between two crossed polarizers in the light path of a spectrophotometer. Orient the cell such that the rubbing direction (the director axis) is at 45° to the transmission axes of both polarizers.

-

Transmission Spectrum: Record the transmission spectrum (Intensity vs. Wavelength) over the desired wavelength range. The spectrum will show a series of maxima and minima due to interference.

-

Data Analysis: The phase retardation (δ) between the extraordinary and ordinary rays is given by δ = 2πdΔn/λ. The transmitted intensity (I) is modulated by I ∝ sin²(δ/2).

-

Calculation: At the transmission minima, δ = 2mπ, where m is an integer. At the maxima, δ = (2m+1)π. By identifying the wavelengths of consecutive maxima or minima, the birefringence Δn can be calculated as a function of wavelength.[20]

Visualized Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the application of 5CB.

Caption: Workflow for Liquid Crystal Cell Fabrication.

Caption: Protocol for T_NI Measurement using POM.

Caption: Structure-Property Relationship of 5CB.

References

- 1. irbiscorp.spsl.nsc.ru [irbiscorp.spsl.nsc.ru]

- 2. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 3. Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Determination of birefringence dispersion in nematic liquid crystals by using an S-transform [opg.optica.org]

- 10. researchgate.net [researchgate.net]

- 11. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PMC [pmc.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Preparation of a Liquid Crystal Pixel – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 16. flexenable.com [flexenable.com]

- 17. researchgate.net [researchgate.net]

- 18. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 19. link.aps.org [link.aps.org]

- 20. Optica Publishing Group [opg.optica.org]

Application Notes and Protocols for 4,4'-Bis(dimethylamino)azobenzene as a Photoswitchable Material

Note on CAS Number: The provided CAS number 3084-21-7 does not correspond to a recognized photoswitchable material in the scientific literature. It is presumed that this was a typographical error. These application notes and protocols are based on a representative and well-characterized photoswitchable azobenzene derivative, 4,4'-Bis(dimethylamino)azobenzene (CAS 539-17-3) , which is highly relevant for applications in biological research and drug development due to its "push-push" electronic nature, leading to distinct photophysical properties.

Introduction